molecular formula C11H20O2 B1584829 Allyl octanoate CAS No. 4230-97-1

Allyl octanoate

Cat. No. B1584829
CAS RN: 4230-97-1
M. Wt: 184.27 g/mol
InChI Key: PZGMUSDNQDCNAG-UHFFFAOYSA-N
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Description

Allyl octanoate, also known as allyl caprylate, is an organic compound with the chemical formula C9H16O2 . It falls under the category of esters and is characterized by its pleasant fruity aroma. The compound is commonly found in various fruits, including apples, pineapples, and bananas. Its fragrance contributes to the overall flavor profile of these fruits .


Synthesis Analysis

The synthesis of allyl octanoate typically involves the reaction between octanoic acid (caprylic acid) and allyl alcohol . This esterification process results in the formation of allyl octanoate, which is responsible for its fruity scent. The reaction can be catalyzed by an acid or base, and the esterification occurs at the carboxylic acid group of octanoic acid .


Molecular Structure Analysis

The molecular structure of allyl octanoate consists of an octanoate group (a carboxylic acid ester) attached to an allyl group (a double-bonded propene unit). The allyl group imparts the characteristic unsaturated nature to the molecule. The linear formula for allyl octanoate is CH3(CH2)6CO2CH2CH=CH2 .


Chemical Reactions Analysis

Allyl octanoate participates in various chemical reactions, including hydrolysis, transesterification, and oxidation. Hydrolysis breaks the ester bond, yielding octanoic acid and allyl alcohol. Transesterification reactions can lead to the formation of different esters by exchanging the alcohol component. Oxidation processes may modify the molecule, affecting its aroma and stability .


Physical And Chemical Properties Analysis

  • Flavor and Fragrance : Classified as Flavis number 9.119 .

Scientific Research Applications

Identification in Food Products

Allyl esters, including allyl octanoate, have been identified in various food products. For instance, a study by Herbrand et al. (2007) identified six allyl esters, including allyl octanoate, in garlic cheese and commercial cream cheese. This identification was achieved using liquid/liquid extraction, gas chromatography (GC), mass spectrometry, and GC sniffing by a trained flavorist (Herbrand et al., 2007).

Application in Nanocomposite Production

Allyl octanoate can be used in the synthesis of organic/inorganic nanocomposites. Zhang and Laine (2000) synthesized Octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) through the hydrosilylation of allyl alcohol, which can be a precursor to allyl octanoate. OHPS was then reacted with methacryloyl chloride to produce octakis(3-methacryloxypropyl-dimethylsiloxy)octasilsesquioxane (OMPS), a precursor to nanocomposites (Zhang and Laine, 2000).

Insecticidal and Repellent Properties

Giner et al. (2013) explored the use of allyl esters, including allyl octanoate, as insecticides and repellents. They tested these compounds against two different pests: Acyrthosiphon pisum (pea aphid) and Tribolium castaneum (red flour beetle). The study found significant mortalities and repellent effects, suggesting a potential role for allyl esters in pest control (Giner et al., 2013).

In Chemical and Biological Research

  • Pfeiffer et al. (2013) synthesized molybdenum(II) allyl dicarbonyl complexes with allyl esters, including allyl octanoate, for use in studies on human cancer cell lines. These compounds showed significant antiproliferative activity and could help in understanding the mechanism of cell death in cancer research (Pfeiffer et al., 2013).
  • In a study by Hernández Lozada et al. (2020), allyl octanoate's precursor, octanoic acid, was used in Escherichia coli to produce 1-octanol, a valuable molecule in the chemical industry. This research demonstrates the potential of microbial engineering for sustainable production of industrial chemicals (Hernández Lozada et al., 2020).

Safety And Hazards

While allyl octanoate is generally considered safe for use in food and fragrance applications, it is essential to handle it with care. As with any volatile compound, inhalation of concentrated vapors should be avoided. Prolonged skin contact may cause irritation. Always follow safety guidelines and use appropriate protective equipment when working with this compound .

properties

IUPAC Name

prop-2-enyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGMUSDNQDCNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063370
Record name Allyl octanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow oily liquid with a fruity odour and winey undertone
Record name Allyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

87.00 to 88.00 °C. @ 5.50 mm Hg
Record name 2-Propenyl octanoate
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URL http://www.hmdb.ca/metabolites/HMDB0040593
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in glycerol & water, slightly soluble in propylene glycol, and soluble in ethanol and fixed oils
Record name Allyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.872-0.880
Record name Allyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl octanoate

CAS RN

4230-97-1
Record name Allyl octanoate
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Record name Allyl octanoate
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Record name Allyl octanoate
Source DTP/NCI
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Record name Octanoic acid, 2-propen-1-yl ester
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Record name Allyl octanoate
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Record name Allyl octanoate
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Record name ALLYL OCTANOATE
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Record name 2-Propenyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040593
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
K Herbrand, FJ Hammerschmidt… - Journal of agricultural …, 2007 - ACS Publications
This study describes the identification of six allyl esters in a garlic cheese preparation and in a commercial cream cheese. The extracts were prepared by liquid/liquid extraction and …
Number of citations: 6 pubs.acs.org
M Giner, J Avilla, M Balcells, S Caccia… - Archives of Insect …, 2012 - Wiley Online Library
… We investigated the effects of five allyl esters, two aromatic (allyl cinnamate and allyl 2-furoate) and three aliphatic (allyl hexanoate, allyl heptanoate, and allyl octanoate) in established …
Number of citations: 15 onlinelibrary.wiley.com
M Giner, J Avilla, N De Zutter, M Ameye… - Industrial Crops and …, 2013 - Elsevier
… This paper describes for the first time the insecticidal and repellent properties of allyl octanoate, allyl heptanoate, allyl hexanoate, allyl cinnamate and allyl 2-furoate against the pea …
Number of citations: 18 www.sciencedirect.com
M Giner Gil, J Avilla Hernández… - … , vol. 79, num. 1, p. 18 …, 2012 - repositori.udl.cat
… We investigated the effects of five allyl esters, two aromatic (allyl cinnamate and allyl 2-furoate) and three aliphatic (allyl hexanoate, allyl heptanoate, and allyl octanoate) in established …
Number of citations: 3 repositori.udl.cat
K Nandini, P Srinivas, BK Bettadaiah - Tetrahedron Letters, 2015 - Elsevier
… of allyl acylates such as allyl valerate (1, Scheme 2), allyl heptanoate (3), allyl octanoate (4), allyl decanoate (5) and allyl dodecanoate (6). The reaction of allyl … Allyl octanoate 34 50 45 …
Number of citations: 3 www.sciencedirect.com
M Escriba, M Barbut, J Eras, R Canela… - Journal of agricultural …, 2009 - ACS Publications
… Allyl butanoate, allyl hexanoate, and allyl octanoate, were purified by distillation under vacuum, with a Büchi Kugelrohr apparatus (Massó Analítica SA, Barcelona, Spain). …
Number of citations: 21 pubs.acs.org
DW Roberts, I Kimber, DA Basketter - Regulatory Toxicology and …, 2023 - Elsevier
… (carboxylate ion) Allyl octanoate, similarly activated (allylic) reaction centre with similar weak leaving group (carboxylate ion) and similar logP (3.87) EC3 of allyl octanoate is 6.4% 17% …
Number of citations: 3 www.sciencedirect.com
F Luan, HT Liu, YY Wen… - Flavour and fragrance …, 2008 - Wiley Online Library
Classification models of the fragrance properties of chemical compounds were performed using linear and non‐linear models. The dataset was divided into three classes on the basis of …
Number of citations: 16 onlinelibrary.wiley.com
DE Bergbreiter, DA Weatherford - The Journal of Organic …, 1989 - ACS Publications
The use of diphenylphosphine-terminated ethyleneoligomers as ligands for palladium (O) and palladium (II) is described. With use of these polymeric ligands, it is possible to carry out …
Number of citations: 109 pubs.acs.org
DBJ Neves, M Talhavini, JWB Braga… - Journal of the Brazilian …, 2017 - SciELO Brasil
… for different long-chain esters, such as allyl octanoate or allyl decanoate. Three ampoules in this … for vegetable oils and for esters (allyl octanoate or methyl decanoate, whose spectra are …
Number of citations: 15 www.scielo.br

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